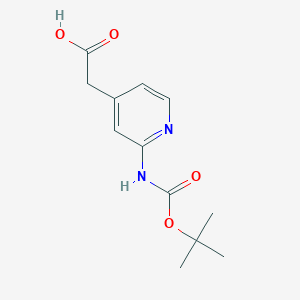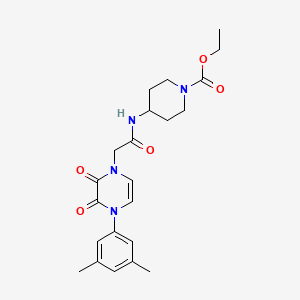
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid and its derivatives involves several key steps, including intermolecular photocycloaddition, alkylation, and cyclization reactions. For instance, a method for constructing cyclic γ-aminobutyric acid analogues through a combination of intermolecular [2+2]-photocycloaddition and fragmentation reaction has been reported (Petz et al., 2019). Additionally, synthesis involving domino Michael addition-cyclization reaction offers an efficient approach to producing derivatives with diverse functional groups (Alizadeh & Rezvanian, 2012).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is often confirmed through various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction and density functional theory (DFT) calculations play crucial roles in determining the optimal molecular structure and understanding the electronic and structural characteristics of these compounds (Ban et al., 2023).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including acylation, cyclization, and Michael addition reactions, leading to a wide range of products with potential biological activities. The synthesis and characterization of derivatives through these reactions demonstrate the compound's versatility in organic synthesis (Jones et al., 1990). The chemical reactions often result in the formation of novel structures with interesting chemical properties.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. The crystalline structure and hydrogen bonding patterns contribute to the compound's stability and reactivity. Studies focusing on the crystallography of derivatives provide insight into their physical characteristics and how they influence the compound's applications in synthesis and potential biological activities (Muller et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions :2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid and its derivatives are involved in a variety of synthetic processes. Vorbrüggen (2008) described the generation of tert-butoxycarbonyl chloride (BocCI), a precursor for the introduction of Boc groups into hindered amino acids, suggesting its utility in the synthesis of Boc-amino acids (Vorbrüggen, 2008). Groth and Meldal (2001) detailed the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, demonstrating the compound's role in the formation of peptide isosteres through a series of steps (Groth & Meldal, 2001). Rossi et al. (2007) reported on the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, highlighting the compound's versatility in synthetic chemistry (Rossi et al., 2007).
Catalysis and Chemical Transformations :The tert-butoxycarbonyl group also finds application in catalysis and other chemical transformations. Heydari et al. (2007) discussed the use of the heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, indicating the compound's role in enhancing reaction rates and selectivity (Heydari et al., 2007). Adlington et al. (2000) synthesized a series of non-proteinogenic heterocyclic substituted α-amino acids using tert-butoxycarbonyl-protected intermediates, showcasing the compound's utility in the creation of novel molecules (Adlington et al., 2000).
Material and Structural Studies :The compound and its derivatives are also significant in material science and structural studies. Bruyneel and Zeegers-Huyskens (2000) investigated the IR spectra of N-tert-butoxycarbonyl-amino acids at different temperatures, providing insights into the molecular structure and bonding characteristics of these compounds (Bruyneel & Zeegers-Huyskens, 2000). Mennenga et al. (2015) synthesized polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, which were found to be effective catalysts in acylation chemistry, demonstrating the compound's potential in the development of new materials (Mennenga et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJBYDMLBQOZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887580-70-3 |
Source


|
| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)
![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)


![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)
![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)



